trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide
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Overview
Description
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Chemistry: In organic synthesis, trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group provides stability during the synthesis and can be removed under controlled conditions to yield the active amine .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials that require specific functional groups. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
- trans-4-[(Boc-amino)methyl]cyclohexanecarboxamide
- N-methoxy-N-methylcyclohexanecarboxamide
- trans-4-[(Boc-amino)methyl]-N-methylcyclohexanecarboxamide
Uniqueness: The presence of both the Boc-protected amine and the methoxy group in trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide makes it unique. This combination allows for a wide range of chemical transformations and applications in various fields. The Boc group provides stability and selectivity, while the methoxy group offers additional reactivity and functionalization options .
Properties
IUPAC Name |
tert-butyl N-[[4-[methoxy(methyl)carbamoyl]cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h11-12H,6-10H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZNUUAXWOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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